4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various biologically active molecules.
Mechanism of Action
Mode of Action
It is known that the compound undergoes an autocatalytic photochemical dehydrogenation process when irradiated at 450 or 365 nm in dmso, in the presence of air, and at room temperature . This process leads to the synthesis of C5–C6 unsaturated systems with the concomitant formation of a long-lived radical .
Biochemical Pathways
The compound is involved in the oxidative dehydrogenation pathway, leading to the formation of C5–C6 unsaturated systems . The downstream effects of these reactions on other biochemical pathways are currently under investigation.
Pharmacokinetics
The compound has a molecular weight of 269727, a density of 13±01 g/cm3, and a boiling point of 3958±420 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It is known that the compound can lead to the formation of c5–c6 unsaturated systems, which are usually associated with higher biological activity .
Action Environment
The action of “4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one” is influenced by environmental factors such as light and oxygen. The compound undergoes an autocatalytic photochemical dehydrogenation process when irradiated at specific wavelengths in the presence of air . The stability and efficacy of the compound may also be influenced by temperature and other environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-aminopyridine with formamide under heating conditions to form the desired pyrido[2,3-d]pyrimidine ring system . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form unsaturated derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents such as ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure but differs in its substitution pattern and biological activity.
2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidine: Another related compound with different substituents that influence its chemical reactivity and applications.
Uniqueness
4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound in research and industry.
Properties
IUPAC Name |
4-chloro-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-6-4-1-2-5(12)11-7(4)10-3-9-6/h3H,1-2H2,(H,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSVPRBKVXSXJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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